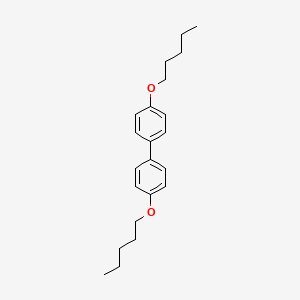

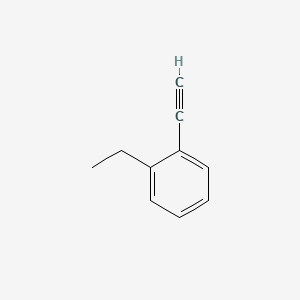

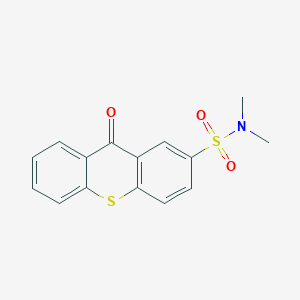

![molecular formula C15H21NO5 B1331006 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid CAS No. 96363-20-1](/img/structure/B1331006.png)

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Overview

Description

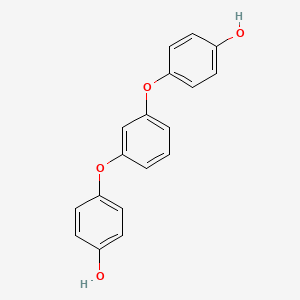

The compound "3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl substituent. This structure suggests that it could be of interest in the synthesis of peptides or as a precursor to other pharmaceutical compounds due to the presence of the Boc group, which is commonly used to protect amines during peptide synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a compound with a similar Boc-protected amino group and a phenoxyacetic acid moiety, was synthesized with an 82% yield using N-tert.-butoxycarbonyl-( rho-hydroxy)benzhydrylamine treated with sodium iodoacetate under alkaline conditions . This method could potentially be adapted for the synthesis of "3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid" by modifying the phenyl group to a 4-methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of "3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid" would feature a Boc-protected amino group, which is known to be stable under acidic conditions and can be deprotected under certain conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The methoxy group on the phenyl ring could potentially affect the compound's reactivity and solubility.

Chemical Reactions Analysis

The Boc-protected amino group in the compound is a key functional group that can undergo various chemical reactions. In the context of peptide synthesis, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be coupled to other amino acids or peptide fragments . The stability of the Boc group under different conditions is crucial for its utility in solid-phase peptide synthesis.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid" are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the Boc group would make it relatively non-polar and soluble in organic solvents. The methoxy group could increase the solubility in polar solvents compared to unsubstituted phenyl analogs. The compound's stability under various conditions is important for its handling and storage .

Scientific Research Applications

Synthesis and Chemical Applications

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing its relevance in producing optically active compounds with high enantiomeric excess (Pajouhesh et al., 2000).

Gas Chromatography Applications : It has been used in the analysis of organic acids in microbial cultures, demonstrating its utility in gas chromatography and mass spectrometry for identifying various organic compounds (Rimbault et al., 1993).

Preparation of β-Amino Acid Pharmacophore : The compound has been synthesized for use in asymmetric hydrogenation processes to prepare pharmacophores, important in the development of pharmaceuticals (Kubryk & Hansen, 2006).

Biochemical and Pharmaceutical Research

Amino Acid Derivatives Synthesis : It is used in the synthesis of amino acid derivatives, such as oxoindole-linked α-alkoxy-β-amino acid derivatives, which are important in biochemical research and drug development (Ravikumar et al., 2015).

Synthesis of Antioxidant and Anti-inflammatory Agents : Its derivatives have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities, highlighting its potential in developing therapeutic agents (Subudhi & Sahoo, 2011).

Solid-Phase Peptide Synthesis : It is used in the synthesis of specific handles for solid-phase peptide synthesis, which is crucial in the production of peptides for research and therapeutic uses (Gaehde & Matsueda, 2009).

Material Science and Chemical Engineering

Synthesis of Diaryliodonium Salts : The compound is involved in the synthesis of diaryliodonium salts, which are used in various chemical reactions and material science applications (Pan-hon, 2015).

Preparation of Monophosphinate DOTA Derivatives : It plays a role in the synthesis of new bifunctional cyclen-based ligands, which are significant in material science and chemical engineering (Řezanka et al., 2008).

properties

IUPAC Name |

3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAAZWPTEYZZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349771 | |

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96363-20-1 | |

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.